

literature review of synthetic routes to substituted diiodobiphenyls

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Compound of Interest

Compound Name: 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

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An Objective Comparison of Synthetic Routes to Substituted Diiodobiphenyls

Introduction

Substituted diiodobiphenyls are valuable intermediates in organic synthesis, serving as key building blocks for pharmaceuticals, complex ligands for catalysis, and functional materials. The presence of two iodine atoms offers multiple reaction sites for further functionalization, primarily through cross-coupling reactions. This guide provides a comparative analysis of the principal synthetic routes to these compounds, focusing on Suzuki-Miyaura cross-coupling, Ullmann coupling, the Sandmeyer reaction, and direct iodination. The performance of each method is evaluated based on reaction yields, substrate scope, and operational conditions, supported by experimental data and detailed protocols for researchers in chemistry and drug development.

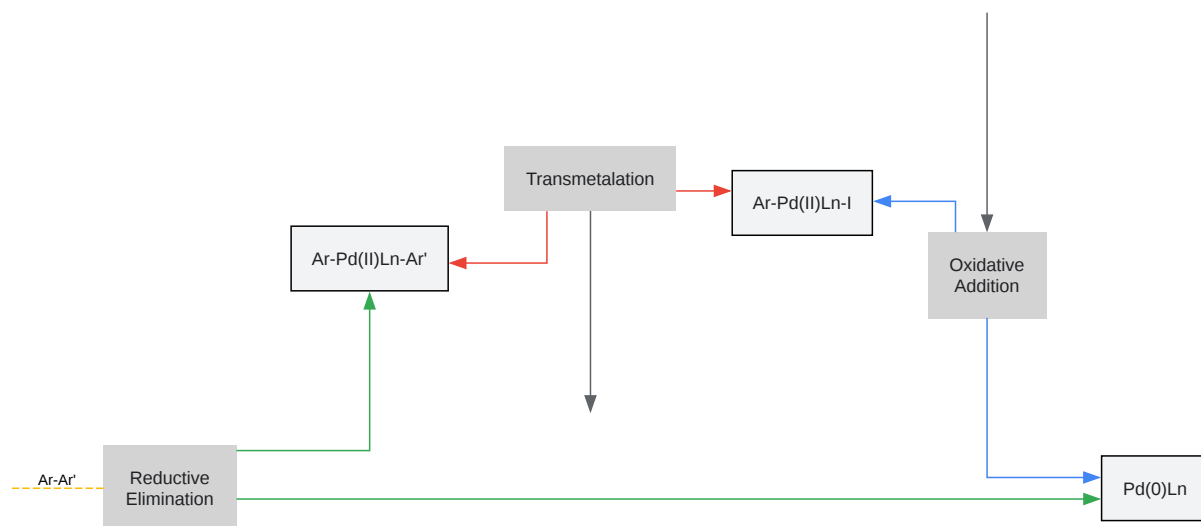
Suzuki-Miyaura Cross-Coupling

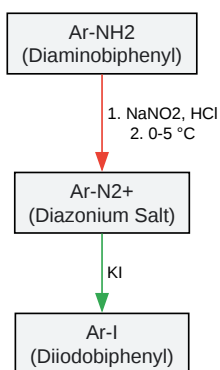
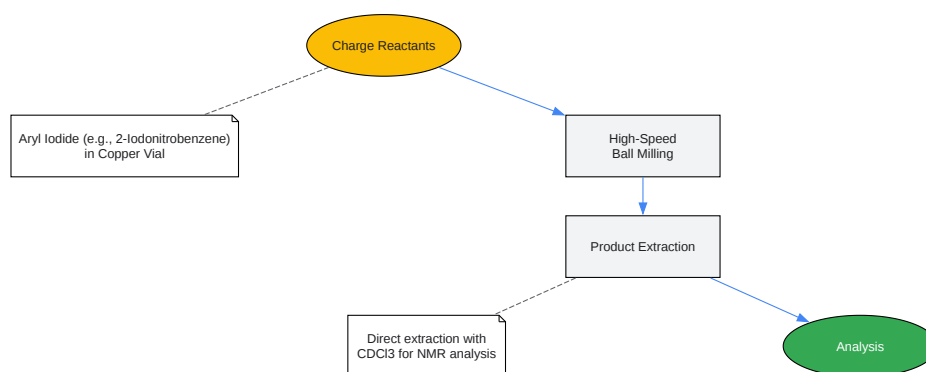
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. In the context of diiodobiphenyl synthesis, it is particularly effective for the regioselective coupling of an arylboronic acid with a poly-iodinated benzene derivative. This method offers mild reaction conditions and a broad tolerance for various functional groups.^{[1][2][3][4]}

A common strategy involves the reaction of a 5-substituted 1,2,3-triiodobenzene with one equivalent of an arylboronic acid. The coupling occurs with high regioselectivity at the less sterically hindered terminal iodine atom.^{[1][2]}

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the aryl iodide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.





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